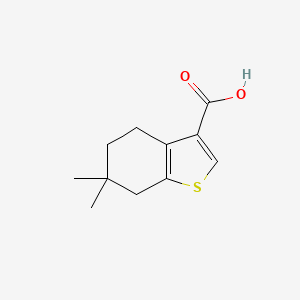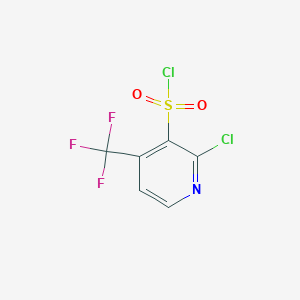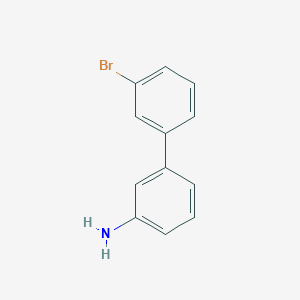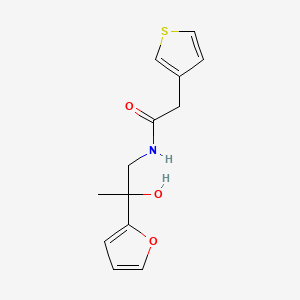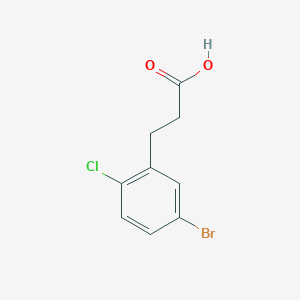
Benzenepropanoic acid, 5-bromo-2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzenepropanoic acid, 5-bromo-2-chloro-” is also known as “5-Bromo-2-chlorobenzoic acid”. It is an organic compound with the molecular formula C7H4BrClO2 . This compound is a key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor . It is used in the technical field of organic synthesis .
Synthesis Analysis
The synthesis of “5-Bromo-2-chlorobenzoic acid” involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . A catalyst is added in the reaction process to inhibit the generation of 4-bromo-2-chlorobenzoic acid . The method has the advantages of a simple process, cheap and easily-obtained raw materials, low cost, and high yield .Molecular Structure Analysis
The molecular structure of “5-Bromo-2-chlorobenzoic acid” is represented by the formula C7H4BrClO2 . It has an average mass of 235.462 Da and a monoisotopic mass of 233.908310 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-Bromo-2-chlorobenzoic acid” include a monobromination reaction carried out in an NBS/sulfuric acid system . The reaction process also involves the addition of a catalyst to inhibit the generation of 4-bromo-2-chlorobenzoic acid .Physical And Chemical Properties Analysis
“5-Bromo-2-chlorobenzoic acid” has a molecular formula of C7H4BrClO2, an average mass of 235.462 Da, and a monoisotopic mass of 233.908310 Da . More detailed physical and chemical properties were not found in the retrieved documents.Aplicaciones Científicas De Investigación
Industrial Process Scale-Up
This compound has been used in the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
Homogeneity Evaluation of Organic Powder
“5-Bromo-2-chlorobenzoic acid” was used to evaluate the homogeneity of organic powder . This application is important in the field of materials science where the uniformity of a material’s properties can significantly impact its performance.
Production of Deuteriobenzoic Acid
It can be used to produce 2-chloro-5-deuteriobenzoic acid . Deuteriobenzoic acid is a type of deuterated compound, which are commonly used in nuclear magnetic resonance (NMR) spectroscopy for the study of molecular structures and dynamics.
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “3-(5’-Bromo-2’-chlorophenyl)propionic acid” could potentially be used in the synthesis of these borinic acid derivatives.
Potential Use in Cross-Coupling Reactions
Borinic acids, which could potentially be synthesized from “3-(5’-Bromo-2’-chlorophenyl)propionic acid”, have been used in cross-coupling reactions . These reactions are a common method for the formation of carbon-carbon bonds and are widely used in the synthesis of various organic compounds.
Safety And Hazards
“5-Bromo-2-chlorobenzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-(5-bromo-2-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINIALCVQGYICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-chlorophenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2854247.png)
![3-benzyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2854248.png)
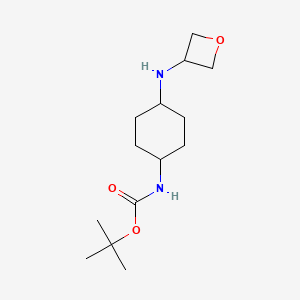
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide](/img/structure/B2854252.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2854253.png)
![N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2854255.png)
